molecular formula C17H17ClO5 B5691247 4-chloro-3-methylphenyl 3,4,5-trimethoxybenzoate

4-chloro-3-methylphenyl 3,4,5-trimethoxybenzoate

Cat. No. B5691247
M. Wt: 336.8 g/mol
InChI Key: DJIHUGMTSYNIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-methylphenyl 3,4,5-trimethoxybenzoate, also known as TCB-2, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in 2001 by a team of chemists led by David E. Nichols. TCB-2 is a potent and selective agonist of the serotonin 5-HT2A receptor, which plays a crucial role in regulating mood, cognition, and perception.

Mechanism of Action

4-chloro-3-methylphenyl 3,4,5-trimethoxybenzoate acts as a partial agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. When 4-chloro-3-methylphenyl 3,4,5-trimethoxybenzoate binds to this receptor, it induces a conformational change that activates intracellular signaling pathways, leading to changes in gene expression and cellular function. The precise mechanism of action of 4-chloro-3-methylphenyl 3,4,5-trimethoxybenzoate is still not fully understood, but it is thought to involve the modulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-3-methylphenyl 3,4,5-trimethoxybenzoate are complex and depend on the dose, route of administration, and individual variability. In general, 4-chloro-3-methylphenyl 3,4,5-trimethoxybenzoate induces changes in perception, mood, and cognition, similar to other serotonin agonists. It has been shown to enhance visual and auditory perception, induce changes in mood, and alter cognitive processes such as attention and memory. 4-chloro-3-methylphenyl 3,4,5-trimethoxybenzoate has also been shown to have analgesic and anti-inflammatory effects, although the precise mechanisms underlying these effects are still unclear.

Advantages and Limitations for Lab Experiments

4-chloro-3-methylphenyl 3,4,5-trimethoxybenzoate has several advantages for use in lab experiments. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which makes it a useful tool for studying the pharmacology of this receptor. 4-chloro-3-methylphenyl 3,4,5-trimethoxybenzoate is also relatively stable and easy to synthesize, which makes it a cost-effective alternative to other serotonin agonists. However, there are also some limitations to using 4-chloro-3-methylphenyl 3,4,5-trimethoxybenzoate in lab experiments. It has a relatively short half-life, which means that its effects are relatively short-lived. 4-chloro-3-methylphenyl 3,4,5-trimethoxybenzoate is also not suitable for use in vivo, as it is rapidly metabolized and excreted.

Future Directions

There are several future directions for research on 4-chloro-3-methylphenyl 3,4,5-trimethoxybenzoate. One area of interest is the development of more potent and selective agonists of the serotonin 5-HT2A receptor, which could be used to investigate the role of this receptor in various physiological and pathological processes. Another area of interest is the investigation of the long-term effects of 4-chloro-3-methylphenyl 3,4,5-trimethoxybenzoate on brain function and behavior, as well as its potential therapeutic applications. Finally, there is a need for further research on the safety and toxicity of 4-chloro-3-methylphenyl 3,4,5-trimethoxybenzoate, particularly with respect to its potential for abuse and addiction.

Synthesis Methods

The synthesis of 4-chloro-3-methylphenyl 3,4,5-trimethoxybenzoate involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with 4-chloro-3-methylphenyl magnesium bromide, followed by the addition of methyl iodide. The resulting product is then purified using column chromatography. This method yields 4-chloro-3-methylphenyl 3,4,5-trimethoxybenzoate with a high degree of purity and is suitable for large-scale production.

Scientific Research Applications

4-chloro-3-methylphenyl 3,4,5-trimethoxybenzoate has been used extensively in scientific research to study the pharmacological properties of the serotonin 5-HT2A receptor. It has been shown to have a high affinity for this receptor and to induce a range of effects, including changes in perception, mood, and cognition. 4-chloro-3-methylphenyl 3,4,5-trimethoxybenzoate has also been used to investigate the role of the 5-HT2A receptor in various physiological processes, such as pain perception and circadian rhythms.

properties

IUPAC Name

(4-chloro-3-methylphenyl) 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO5/c1-10-7-12(5-6-13(10)18)23-17(19)11-8-14(20-2)16(22-4)15(9-11)21-3/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIHUGMTSYNIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methylphenyl 3,4,5-trimethoxybenzoate

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